molecular formula C18H19N3O3 B11593005 2-(1-Adamantyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

2-(1-Adamantyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B11593005
M. Wt: 325.4 g/mol
InChI Key: YGBTUCBJPTYOKK-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that features an oxadiazole ring substituted with an adamantane group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of adamantane-1-carboxylic acid hydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.

    Substitution Reactions: The introduction of the adamantane and nitrophenyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of the oxadiazole intermediate with adamantyl chloride and 4-nitrophenyl chloride in the presence of a base such as triethylamine can lead to the formation of the final compound.

Industrial Production Methods

Industrial production methods for 2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂).

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in an acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is 2-(ADAMANTAN-1-YL)-5-(4-AMINOPHENYL)-1,3,4-OXADIAZOLE.

    Substitution: Depending on the nucleophile used, various substituted oxadiazole derivatives can be formed.

Scientific Research Applications

2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, antiviral, or anticancer agent due to the presence of the oxadiazole ring, which is known for its biological activity.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Chemical Biology: It can be used as a probe to study biological processes involving nitroaromatic compounds and their interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE depends on its specific application:

    Antimicrobial Activity: The nitro group can undergo bioreduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components, ultimately resulting in cell death.

    Anticancer Activity: The compound may interact with DNA or proteins involved in cell division, thereby inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(ADAMANTAN-1-YL)-5-(4-AMINOPHENYL)-1,3,4-OXADIAZOLE: This compound is similar but features an amino group instead of a nitro group, which can significantly alter its biological activity and chemical reactivity.

    2-(ADAMANTAN-1-YL)-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE:

Uniqueness

2-(ADAMANTAN-1-YL)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE is unique due to the combination of the adamantane and nitrophenyl groups, which impart distinct steric and electronic properties. These features can enhance its stability and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

2-(1-adamantyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H19N3O3/c22-21(23)15-3-1-14(2-4-15)16-19-20-17(24-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2

InChI Key

YGBTUCBJPTYOKK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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